molecular formula C19H24O6 B047910 Thsat CAS No. 113565-94-9

Thsat

Cat. No.: B047910
CAS No.: 113565-94-9
M. Wt: 348.4 g/mol
InChI Key: YFZJGCLOFUBQST-YBPXMJGFSA-N
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Description

Thoracic subcutaneous adipose tissue (thSAT) is a type of subcutaneous fat located in the thoracic region, distinct from other adipose depots such as epicardial adipose tissue (EAT), visceral adipose tissue (VAT), and abdominal subcutaneous adipose tissue (abSAT). Unlike visceral fat, which surrounds internal organs, this compound is found beneath the skin and exhibits unique metabolic and immunological properties. Recent studies highlight its role in immune regulation, thermogenesis, and cardiovascular health, with specific emphasis on its transcriptional and cellular profiles compared to other fat depots .

Properties

CAS No.

113565-94-9

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

(3aS,4R,7R,7aR)-4-[2-(2,3-dihydroxy-6-methylphenyl)-1-hydroxyethyl]-7-hydroxy-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione

InChI

InChI=1S/C19H24O6/c1-9-3-5-12(20)18(25)10(9)7-13(21)17-11-4-6-15(23)19(11,2)16(24)8-14(17)22/h3,5,11,13,16-17,20-21,24-25H,4,6-8H2,1-2H3/t11-,13?,16+,17+,19-/m0/s1

InChI Key

YFZJGCLOFUBQST-YBPXMJGFSA-N

SMILES

CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O

Isomeric SMILES

CC1=C(C(=C(C=C1)O)O)CC([C@H]2[C@@H]3CCC(=O)[C@]3([C@@H](CC2=O)O)C)O

Canonical SMILES

CC1=C(C(=C(C=C1)O)O)CC(C2C3CCC(=O)C3(C(CC2=O)O)C)O

Synonyms

3,4,7,12-tetrahydroxy-9,10-seco-1,3,5(10)-androstatriene-9,17-dione
THSAT

Origin of Product

United States

Comparison with Similar Compounds

Transcriptomic and Gene Expression Differences

Studies using pan-genomic microarrays (HumanHT-12 v4 Illumina BeadChip) reveal significant transcriptional differences between this compound and EAT:

  • Upregulated Genes in EAT vs. This compound : 2,123 genes, including UCP-1 (thermogenesis), PPARGC1A (mitochondrial biogenesis), and TNFRSF9 (immune activation) .
  • Downregulated Genes in EAT vs. This compound : 1,813 genes, such as FABP4 (fatty acid binding) and C/EBPα (adipocyte differentiation) .
  • Th2 Cell Pathway Enrichment: EAT shows stronger correlation with Th2 cell genes (IL-4, IL-5, IL-13) and browning genes (PRDM16, NRF1), suggesting enhanced immunometabolic crosstalk compared to this compound .

Table 1: Key Gene Expression Differences (EAT vs. This compound)

Gene Function Expression in EAT vs. This compound p-value
UCP-1 Thermogenesis Upregulated p = 0.003
FABP4 Lipid metabolism Downregulated p < 0.0001
TNFRSF9 T-cell activation Upregulated p = 0.0075
C/EBPα Adipocyte differentiation Downregulated p = 0.0003

Immune Cell Composition

Flow cytometry (FC) analyses from the INTERFACE study demonstrate distinct immune cell distributions:

  • Adaptive Immune Cells : EAT and VAT have higher CD3+, CD4+, and CD8+ T-cell counts than this compound and abSAT, though B-cell populations remain similar across depots .
  • Innate Lymphoid Cells (ILCs) :
    • Total ILCs: VAT (EAT+VAT pooled) contains 30 ± 5 ILCs/gram vs. 8 ± 2 ILCs/gram in SAT (this compound+abSAT) (p = 0.001) .
    • ILC2 Subtype: EAT has significantly higher activated ILC2s (15% ± 2.7%) compared to this compound (4% ± 1.7%) and VAT (4.4% ± 1.5%) (p = 0.0044) .

Table 2: Immune Cell Distribution Across Adipose Depots

Parameter EAT VAT This compound abSAT
CD3+ T-cells High High Low Low
ILC2 (%) 15 ± 2.7 4.4 ± 1.5 4 ± 1.7 N/A
Activated ILC2s 97.9% 75% 71.6% N/A

Functional and Clinical Implications

  • Thermogenic Potential: EAT’s upregulated UCP-1 and PRDM16 suggest greater browning capacity than this compound, which may influence metabolic disease risk .
  • Inflammatory Profile : Higher Th2 cells and ILC2s in EAT correlate with anti-inflammatory pathways, contrasting with this compound’s lower immune activation .
  • Cardiovascular Relevance : EAT’s proximity to coronary arteries links its inflammatory activity to atherosclerosis, whereas this compound’s role remains less defined .

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